1-[(3,5-Dimethyl-1-adamantyl)methyl]-3-phenylurea
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Overview
Description
1-[(3,5-Dimethyl-1-adamantyl)methyl]-3-phenylurea is a compound derived from adamantane, a hydrocarbon known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethyl-1-adamantyl)methyl]-3-phenylurea typically involves the reaction of 1-(3,5-dimethyladamantyl)methylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethyl-1-adamantyl)methyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(3,5-Dimethyl-1-adamantyl)methyl]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethyl-1-adamantyl)methyl]-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylurea: A simpler derivative with similar structural features.
3,5-Dimethyladamantane derivatives: Compounds with similar adamantane-based structures but different functional groups
Uniqueness
1-[(3,5-Dimethyl-1-adamantyl)methyl]-3-phenylurea is unique due to its specific combination of the adamantane cage structure with a phenylurea group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1-adamantyl)methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-18-8-15-9-19(2,11-18)13-20(10-15,12-18)14-21-17(23)22-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFPJXMTBLIVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CNC(=O)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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